REACTION_CXSMILES
|
C(OC(=O)[NH:7][C@H:8]1[C@H:13]([N:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)[CH2:12][CH2:11][O:10][CH2:9]1)(C)(C)C.[ClH:20]>O1CCOCC1>[ClH:20].[ClH:20].[N:14]1([CH:13]2[CH2:12][CH2:11][O:10][CH2:9][CH:8]2[NH2:7])[CH2:15][CH2:16][CH2:17][CH2:18]1 |f:3.4.5|
|
Name
|
trans-(4-Pyrrolidin-1-yl-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester
|
Quantity
|
345 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N[C@@H]1COCC[C@H]1N1CCCC1)=O
|
Name
|
intermediate H
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N[C@@H]1COCC[C@H]1N1CCCC1)=O
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off
|
Type
|
CUSTOM
|
Details
|
The crude material, light brown solid (378 mg, >100%), MS: m/e=171.2 [(M+H)+] was used without further purification
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.N1(CCCC1)C1C(COCC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |